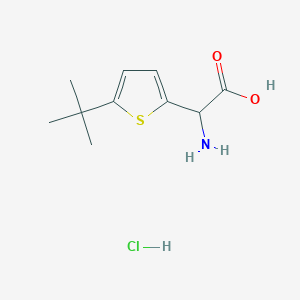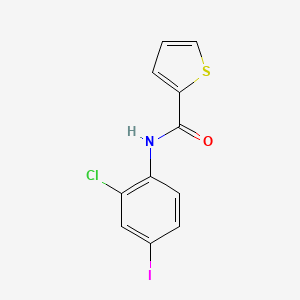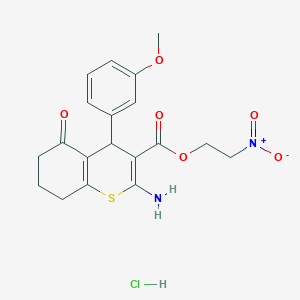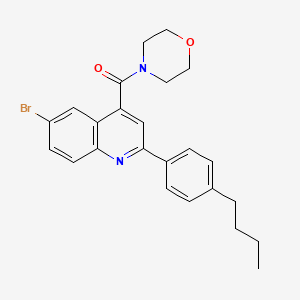![molecular formula C21H29N5O B6137338 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as benzamide derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of CPI-1189 is not fully understood, but it is believed to act through various pathways, including the modulation of ion channels, neurotransmitter receptors, and intracellular signaling pathways. CPI-1189 has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. CPI-1189 has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been implicated in cancer progression.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. CPI-1189 has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes, in the hippocampus of animal models. CPI-1189 has also been shown to reduce oxidative stress in the brain and improve mitochondrial function. In addition, CPI-1189 has been shown to regulate the expression of genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
CPI-1189 has several advantages for lab experiments, including its high potency and selectivity for its target receptors. CPI-1189 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, CPI-1189 has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
未来方向
There are several future directions for research on CPI-1189, including its potential therapeutic applications in various diseases and its mechanism of action. In neuroscience, CPI-1189 may have potential applications in the treatment of Alzheimer's disease, traumatic brain injury, and other neurological disorders. In oncology, CPI-1189 may have potential applications in the treatment of various cancers, including breast cancer and glioblastoma. In immunology, CPI-1189 may have potential applications in the treatment of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. Further research is needed to fully elucidate the mechanism of action of CPI-1189 and its potential therapeutic applications.
合成方法
The synthesis of CPI-1189 involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with cyclohexylmethylamine and piperidine in the presence of a coupling reagent. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
CPI-1189 has been investigated for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, CPI-1189 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, CPI-1189 has exhibited anti-tumor activity in preclinical studies and has been proposed as a potential candidate for cancer therapy. In immunology, CPI-1189 has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c27-21(18-8-4-10-20(12-18)26-15-22-23-16-26)24-19-9-5-11-25(14-19)13-17-6-2-1-3-7-17/h4,8,10,12,15-17,19H,1-3,5-7,9,11,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGQOGHLNRMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,2,4-triazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)

![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)


methanone](/img/structure/B6137324.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)